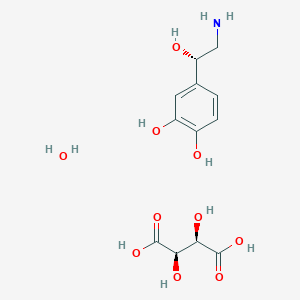
Amisulpride EP impurity C
Descripción general
Descripción
Amisulpride EP Impurity C, also known as 4-Amino-N-[[ (2RS)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide, is an impurity standard of Amisulpride . Amisulpride belongs to a class of drugs known as atypical antipsychotics .
Molecular Structure Analysis
The molecular formula of Amisulpride EP Impurity C is C15H22IN3O2 . The molecular weight is 403.26 g/mol .Aplicaciones Científicas De Investigación
Enhancement of Oral Bioavailability
Amisulpride: , a second-generation antipsychotic, has a low oral bioavailability of 48%, which is attributed to its pH-dependent solubility and being a substrate of the P-glycoprotein efflux pump . Research has shown that Nanostructured Lipid Carriers (NLCs) can be used to enhance the oral absorption of Amisulpride. These carriers are prepared by a solvent evaporation technique and optimized to maximize entrapment efficiency and minimize particle size . The development of NLC-based capsules has shown potential to improve the oral bioavailability of Amisulpride significantly, with a relative bioavailability increase up to 252.78% .
Therapeutic Drug Monitoring via Saliva Analysis
A novel method has been developed for the determination of Amisulpride in a small volume of human saliva using Liquid Chromatography with a Diode Array Detector (LC-DAD) supported by Solid-Phase Extraction (SPE) . This method allows for the measurement of drug concentration in saliva, offering a non-invasive and patient-friendly alternative to blood sampling for Therapeutic Drug Monitoring (TDM). The method’s validation showed high linearity and precision, confirming its usefulness in TDM .
Psychiatric Treatment Efficacy
Amisulpride is primarily used as an atypical antipsychotic drug with a high affinity for D2 and D3 dopamine receptors . It is effective in treating both positive and negative symptoms of schizophrenia, with a superior performance in managing negative symptoms compared to conventional antipsychotic compounds . The drug’s potency depends on the administered dose, and it causes fewer extrapyramidal symptoms .
Pharmacological Research
Amisulpride EP impurity C is utilized in pharmacological research to study its interaction with various neurotransmitter systems. It is particularly useful in understanding the drug’s selective affinity for dopamine receptors and its antipsychotic effects .
Pharmaceutical Quality Control
As a reference standard, Amisulpride EP impurity C is employed in quality control laboratories to ensure the purity and consistency of Amisulpride formulations. It serves as a benchmark for comparing the impurity profile of pharmaceutical products .
Drug Formulation Development
Researchers use Amisulpride EP impurity C in the development of new drug formulations, such as optimizing the drug’s solubility, stability, and delivery mechanisms. This impurity plays a crucial role in the creation of more effective and patient-compliant pharmaceutical products .
Analytical Method Calibration
In analytical chemistry, Amisulpride EP impurity C is used to calibrate instruments and validate methods, particularly in ion-exchange chromatography applications. This ensures accurate and reliable results in environmental or food analysis and other quality control processes .
Neurotransmitter System Studies
Amisulpride EP impurity C is instrumental in research focused on neurotransmitter systems, especially serotonin receptors. It helps in elucidating the role of these receptors in various psychiatric and neurological disorders .
Propiedades
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-iodo-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22IN3O2/c1-3-19-6-4-5-10(19)9-18-15(20)11-7-12(16)13(17)8-14(11)21-2/h7-8,10H,3-6,9,17H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQXFWDVKMXKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amisulpride EP impurity C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




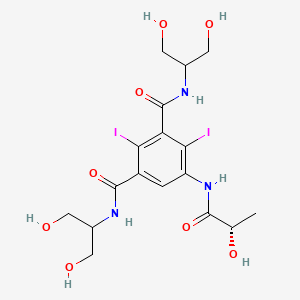
![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)

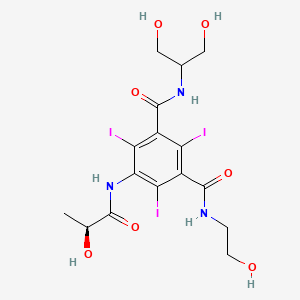

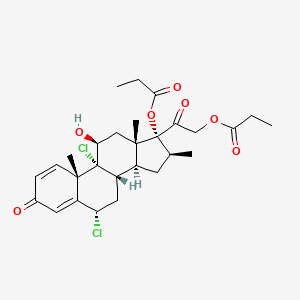

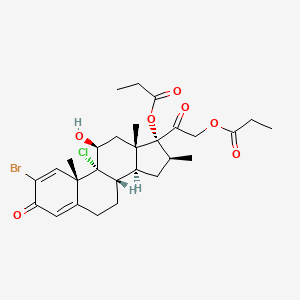
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)


